5-Chloro-7-nitroquinolin-8-ol
Overview
Description
5-Chloro-7-nitroquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, including antibacterial and antifungal properties. It is often used in various scientific research applications due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-7-nitroquinolin-8-ol is the nuclear factor kappa B (NFkB) protein . This protein plays a crucial role in cellular responses as it is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
This compound acts as a ligand that binds to the NFkB protein . This binding inhibits the transcription of genes . The compound may also have antitumor activity by inhibiting the type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
The binding of this compound to NFkB protein leads to the inhibition of gene transcription This affects the biochemical pathways involved in the expression of these genes
Result of Action
The result of this compound’s action is the induction of cell death by apoptosis . Apoptosis is a programmed cell death process that occurs in response to certain stimuli . The compound has been shown to induce apoptosis in cancer cells with high efficiency and low toxicity in healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-nitroquinolin-8-ol typically involves the nitration of 5-chloroquinolin-8-ol. The process can be summarized as follows:
Starting Material: 5-Chloroquinolin-8-ol.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Isolation and Purification: The product is then isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-Chloro-7-aminoquinolin-8-ol.
Substitution: Various substituted quinolin-8-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar in structure but with an iodine atom instead of a nitro group. It also exhibits antibacterial and antifungal properties.
5-Nitroquinolin-8-ol: Lacks the chlorine atom but retains the nitro group, showing similar biological activities.
Uniqueness
5-Chloro-7-nitroquinolin-8-ol is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-7-nitroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZCBKSIFLQQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293784 | |
Record name | 5-chloro-7-nitroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18472-03-2 | |
Record name | 5-Chloro-7-nitro-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18472-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 92208 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18472-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-7-nitroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-7-NITRO-8-QUINOLINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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